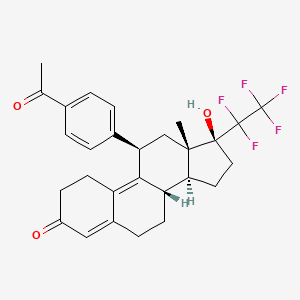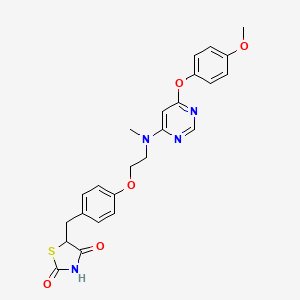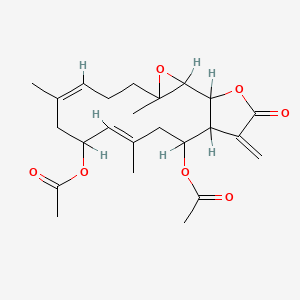
Lonaprisan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lonaprisan is a synthetic, steroidal antiprogestogen that was under development by Bayer HealthCare Pharmaceuticals for the treatment of endometriosis, dysmenorrhea, and breast cancer . It is a potent and highly selective silent antagonist of the progesterone receptor . The compound is known for its high receptor selectivity and antiprogestagenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Formation of the steroidal backbone: The initial step involves the synthesis of the core steroid structure.
Introduction of the pentafluoroethyl group: This step involves the addition of the pentafluoroethyl group to the steroidal backbone.
Addition of the acetylphenyl group:
Industrial Production Methods
The industrial production of Lonaprisan involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lonaprisan undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying steroidal antiprogestogens.
Biology: Investigated for its effects on progesterone receptors and related biological pathways.
Medicine: Explored for the treatment of endometriosis, dysmenorrhea, and breast cancer.
Industry: Utilized in the development of new pharmaceutical formulations and therapeutic agents.
Mechanism of Action
Lonaprisan exerts its effects by binding to progesterone receptors and inhibiting their activation . This inhibition prevents the proliferative effects associated with progesterone receptor activation. The compound induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Another antiprogestogen with broader applications but less receptor selectivity.
Onapristone: Similar in function but associated with hepatotoxicity.
Ulipristal acetate: Used for emergency contraception and treatment of uterine fibroids.
Vilaprisan: A highly potent and selective progesterone receptor modulator optimized for gynecologic therapies.
Uniqueness
Lonaprisan is unique due to its high receptor selectivity and potent antiprogestagenic activity without converting to an agonist in the presence of protein kinase A activators . This makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
211254-73-8 |
|---|---|
Molecular Formula |
C28H29F5O3 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 |
InChI Key |
VHZPUDNSVGRVMB-RXDLHWJPSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C(C(F)(F)F)(F)F)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-(4-acetylphenyl)-17-hydroxy-17-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one lonaprisan ZK 230211 ZK-230211 ZK230211 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)




![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)







